4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate
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Overview
Description
4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate is a complex organic compound with a multifaceted structure This compound is characterized by the presence of various functional groups, including hydroxy, oxido, amino, phenyl, benzhydrylthio, and benzyloxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these reactions include phenyl boronic acid, BODIPY dyes, and other organic compounds .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of complex organic molecules. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups, each contributing to the compound’s reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have distinct chemical and physical properties.
Scientific Research Applications
4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be employed in the study of enzyme interactions and protein modificationsAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and proteins, modulating their activity and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate include other phenyl boronic acid derivatives and BODIPY dyes. These compounds share some structural features and functional groups, contributing to their similar chemical properties .
Uniqueness: The presence of both hydroxy and oxido groups, along with the benzhydrylthio and benzyloxycarbonyl groups, makes this compound particularly versatile and valuable in various fields of research and industry .
Properties
CAS No. |
5673-57-4 |
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Molecular Formula |
C30H26N2O6S |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C30H26N2O6S/c33-29(38-26-18-16-25(17-19-26)32(35)36)27(31-30(34)37-20-22-10-4-1-5-11-22)21-39-28(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,27-28H,20-21H2,(H,31,34) |
InChI Key |
AVQBYUDIQJDMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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